molecular formula C18H13BrN4 B14998078 6-bromo-N-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

6-bromo-N-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B14998078
M. Wt: 365.2 g/mol
InChI Key: KZRRAAMICZXXTR-UHFFFAOYSA-N
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Description

6-bromo-N-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridine with α-bromoketones under various conditions. One common method includes the use of microwave irradiation, which provides a solvent- and catalyst-free environment, resulting in high yields and a clean reaction . Another approach involves the use of phase transfer catalysis (PTC) to facilitate the reaction between 5-bromopyridine-2,3-diamine and benzaldehyde .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and microwave-assisted synthesis, are likely to be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and biological activity.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-alkylated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 6-bromo-N-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, in anticancer research, it inhibits the PI3K pathway, leading to reduced cell proliferation and increased apoptosis . The compound’s structure allows it to bind effectively to the active sites of target enzymes, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-N-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific arrangement of functional groups, which confer distinct biological activities. Its ability to act on multiple molecular targets makes it a versatile compound in drug discovery and development.

Properties

Molecular Formula

C18H13BrN4

Molecular Weight

365.2 g/mol

IUPAC Name

6-bromo-N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C18H13BrN4/c19-13-9-10-16-22-17(15-8-4-5-11-20-15)18(23(16)12-13)21-14-6-2-1-3-7-14/h1-12,21H

InChI Key

KZRRAAMICZXXTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Br)C4=CC=CC=N4

Origin of Product

United States

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